molecular formula C7H10N2O2S B1275683 Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate CAS No. 57332-78-2

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B1275683
CAS No.: 57332-78-2
M. Wt: 186.23 g/mol
InChI Key: XOBQIIBCIWMREU-UHFFFAOYSA-N
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Description

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H8N2O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-mercaptoacetate with 4-methylimidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-mercapto-1H-imidazole-4-carboxylate
  • 2-Mercapto-4-methylimidazole
  • 2-Mercapto-1H-imidazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBQIIBCIWMREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396921
Record name MLS002639316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57332-78-2
Record name MLS002639316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pd/C (10%, 1.00 g) is added to a solution of 2-hydroxyimino-3-oxo-butyric acid ethyl ester (62.8 mmol) in HCl (1.25 M in EtOH, 75 mL) and the mixture is stirred at RT under a hydrogen atmosphere (4 bar) for 48 h. After filtration through celite and removal of the solvents crude 2-amino-3-oxo-butyric acid ethyl ester hydrochloride is obtained which is dissolved in a mixture of water (220 mL), EtOH (30 mL) and conc HCl (37%, 2.5 mL). A solution of KSCN (49.9 mmol) in water (25 mL) is added and the mixture is stirred for 2 h at reflux. By cooling in an ice bath the desired product precipitates and is collected by filtration.
Name
KSCN
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
62.8 mmol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pd/C (10%, 1.00 g) is added to a solution of 2-hydroxyimino-3-oxo-butyric acid ethyl ester (62.8 mmol) in hydrochloric acid (1.25 M in EtOH, 75 mL) and the mixture is stirred at RT under a hydrogen atmosphere (4 bar) for 48 h. After filtration through celite and removal of the solvents crude 2-amino-3-oxo-butyric acid ethyl ester hydrochloride is obtained which is dissolved in a mixture of water (220 mL), EtOH (30 mL) and conc hydrochloric acid (37%, 2.5 mL). A solution of potassium thiocyanate (49.9 mmol) in water (25 mL) is added and the mixture is stirred for 2 h at reflux. By cooling in an ice bath the desired product precipitates and is collected by filtration. LC-MS: tR=0.59 min; [M+H]+=187.2.
Name
potassium thiocyanate
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
62.8 mmol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

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